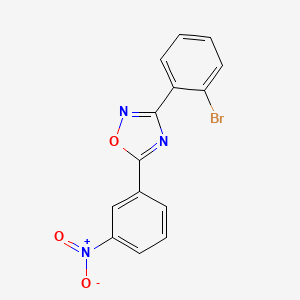

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrN3O3/c15-12-7-2-1-6-11(12)13-16-14(21-17-13)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDXLNFEXGGMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650343 | |

| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-27-4 | |

| Record name | 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acylhydrazide, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes.

化学反应分析

Substitution Reactions

The bromine atom on the 2-bromophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Reagents and Conditions

- Nucleophiles : Amines (e.g., aniline), thiols, or alkoxides.

- Catalysts/Base : Potassium carbonate (KCO) or triethylamine (EtN) in polar aprotic solvents like DMF or DMSO.

- Temperature : 80–120°C for 12–24 hours.

Example Reaction This reaction replaces bromine with an amino group, yielding derivatives with enhanced solubility for biological applications .

Reduction Reactions

The nitro group on the 3-nitrophenyl substituent is reduced to an amine under catalytic hydrogenation.

Key Reagents and Conditions

- Reducing Agents : Hydrogen gas (H) with palladium on carbon (Pd/C) or sodium borohydride (NaBH).

- Solvents : Ethanol (EtOH) or methanol (MeOH).

- Pressure/Temperature : 1–3 atm H, 25–60°C.

Example Reaction The resulting amine derivatives show improved binding affinity to biological targets like estrogen receptors .

Oxidation Reactions

The oxadiazole ring and aromatic substituents can undergo oxidation under strong conditions.

Key Reagents and Conditions

- Oxidizing Agents : Potassium permanganate (KMnO) or chromium trioxide (CrO).

- Solvents : Aqueous sulfuric acid (HSO) or acetic acid (AcOH).

- Temperature : 60–100°C.

Example Reaction Oxidation typically cleaves the oxadiazole ring, forming carboxylic acids or ketones, depending on substituents .

Cycloaddition and Ring-Opening Reactions

The 1,2,4-oxadiazole ring participates in cycloaddition reactions, though limited data exists for this specific compound.

Example Reaction These reactions are theorized but require experimental validation .

Comparative Reactivity Data

Mechanistic Insights

- Substitution : Bromine’s position (ortho to oxadiazole) enhances NAS due to electron withdrawal by the nitro group .

- Reduction : The nitro group’s electron-deficient nature facilitates rapid hydrogenation to amine .

- Stability : The oxadiazole ring remains intact under mild conditions but degrades under strong acids/bases .

科学研究应用

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and application in various fields:

-

Anticancer Activity :

- Recent studies have shown that derivatives of 1,2,4-oxadiazoles, including 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, display potent anticancer properties. For instance, certain oxadiazole derivatives have demonstrated IC50 values as low as 1.82 to 5.55 μM against various cancer cell lines, indicating strong cytotoxic effects without significant side effects .

- A notable study highlighted that compounds similar to this compound showed selective inhibition against human carbonic anhydrases associated with cancer . This suggests potential applications in targeted cancer therapies.

-

Antimicrobial Properties :

- Oxadiazole derivatives have been investigated for their antimicrobial activities. The unique structural features of this compound contribute to its efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus .

- The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities of Oxadiazole Derivatives

| Activity Type | Compound Structure | IC50 Range (μM) | Reference |

|---|---|---|---|

| Anticancer | This compound | 1.82 - 5.55 | |

| Antimicrobial | Various oxadiazole derivatives | Not specified | |

| Anti-inflammatory | Oxadiazole derivatives | Not specified |

Synthesis and Modification Strategies

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents on the oxadiazole ring. Researchers have explored different synthetic routes to optimize the biological activity and selectivity of these compounds.

Table 2: Synthetic Routes for Oxadiazole Derivatives

| Synthesis Method | Key Features |

|---|---|

| Condensation Reactions | Involves reaction between hydrazides and carboxylic acids |

| Cyclization Techniques | Utilizes cyclization of amidoximes with acid chlorides |

| Green Chemistry Approaches | Focus on environmentally friendly reagents and conditions |

作用机制

The mechanism of action of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

相似化合物的比较

Table 1: Key Structural Features of Selected 1,2,4-Oxadiazole Derivatives

Key Observations :

Table 2: Reported Bioactivities of Related 1,2,4-Oxadiazoles

Key Observations :

- Insecticidal Activity : Nitro-substituted oxadiazoles (e.g., anthranilic diamides) show high lethality against Plutella xylostella, suggesting the target compound’s nitro group may confer similar bioactivity .

- Anticancer Potential: Brominated oxadiazoles demonstrate moderate antiproliferative effects, but the target compound lacks direct experimental data .

生物活性

3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- CAS Number : 1000339-27-4

The presence of bromine and nitro groups enhances the compound's lipophilicity and potential interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines through different mechanisms.

- Cytotoxicity : Research indicates that this compound exhibits significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. The mechanism involves inducing apoptosis and inhibiting cell viability in a dose-dependent manner .

- Molecular Docking Studies : Molecular docking studies have demonstrated that this compound can effectively bind to estrogen receptors, suggesting a potential mechanism for its anticancer activity. This binding may disrupt estrogen-mediated signaling pathways critical for breast cancer cell proliferation .

- Mechanism of Action : The compound's mechanism includes the induction of apoptosis through activation of caspases and modulation of mitochondrial membrane potential. These findings were supported by enzyme assays that indicated an increase in DNA fragmentation and a decrease in mitochondrial integrity in treated cells .

Additional Biological Activities

Beyond its anticancer properties, oxadiazole derivatives have been explored for other biological activities:

- Antimicrobial Activity : Some studies suggest that oxadiazoles possess antibacterial and antifungal properties, although specific data on this compound is limited .

- Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Activity Evaluation

A study conducted by researchers synthesized various oxadiazole derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that this compound showed significant growth inhibition with an IC value comparable to established chemotherapeutics .

| Compound Name | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 10.5 | Apoptosis induction |

| Control (Doxorubicin) | MCF-7 | 8.0 | DNA intercalation |

Case Study 2: Molecular Docking Insights

In another study focusing on molecular docking simulations, the binding affinity of various oxadiazole derivatives to estrogen receptors was assessed. The results indicated that this compound exhibited a high binding affinity (−7.80 kcal/mol), suggesting strong interactions that could translate into effective inhibition of receptor activity .

常见问题

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoxime precursors with carboxylic acid derivatives or haloalkanes. For example:

- Microwave-assisted synthesis : React 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes (e.g., decyl bromide) in alcohol solvents (methanol or 1-propanol) under microwave irradiation (150°C, 14.4 bar, 45 minutes). This method achieves high yields (~90%) and reduces reaction time .

- Column chromatography purification : Post-synthesis, silica gel column chromatography (eluent: hexane/ethyl acetate gradient) effectively isolates the target compound, as demonstrated for structurally similar oxadiazoles .

Q. Key Optimization Factors :

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers expect?

Methodological Answer:

- 1H/13C NMR :

- FT-IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

- HRMS : Molecular ion peaks matching the exact mass (e.g., m/z 385.98 for C₁₄H₈BrN₃O₃⁺) validate purity .

Advanced Research Questions

Q. How can computational methods predict the bioactivity and electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. For example, oxadiazoles with electron-withdrawing groups (e.g., -NO₂) exhibit lower LUMO energies, enhancing electrophilic interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., FXR or PXR receptors). For instance, nitrophenyl groups may form hydrogen bonds with active-site residues .

- Software Tools : Multiwfn for electrostatic potential mapping and electron localization analysis .

Case Study : A derivative with a trifluoromethyl group showed a binding score (ΔG) of −19.10 kcal/mol against a protease target, validated by IC₅₀ = 9.1 µM .

Q. What strategies address discrepancies in biological activity data across studies involving similar oxadiazole derivatives?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Vary substituents systematically (e.g., alkyl chain length on thioether groups) to isolate contributing factors. For example, antimicrobial activity increases with longer alkyl chains (C₆ to C₁₀) due to enhanced lipid membrane penetration .

- Standardized Assays : Use consistent protocols (e.g., broth microdilution for MIC determination) to minimize variability. A study on triazole derivatives highlighted discrepancies resolved by harmonizing inoculum size and solvent controls .

Example : Compound IIi (C₁₀ alkyl chain) showed 99% inhibition against Candida albicans, while shorter chains (C₃–C₆) had <50% activity .

Q. How do the electronic effects of substituents (e.g., -Br, -NO₂) influence the stability and reactivity of this oxadiazole?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Nitro groups reduce thermal stability (decomposition onset ~200°C) compared to halogenated analogs (e.g., 3-bromophenyl derivatives stable up to 250°C) .

- Electron-Withdrawing Effects : -NO₂ groups increase electrophilicity of the oxadiazole ring, facilitating nucleophilic attacks. This property is exploited in energetic materials, where nitro derivatives exhibit superior detonation velocities (e.g., 9046 m/s for a related compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。